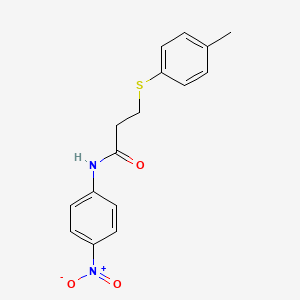

![molecular formula C12H16N2O2S2 B2810556 N-(thiophen-2-yl)-1-oxa-4-thia-8-azaspiro[4.5]decane-8-carboxamide CAS No. 1351607-65-2](/img/structure/B2810556.png)

N-(thiophen-2-yl)-1-oxa-4-thia-8-azaspiro[4.5]decane-8-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-(thiophen-2-yl)-1-oxa-4-thia-8-azaspiro[4.5]decane-8-carboxamide” is a complex organic compound that contains several interesting functional groups and structural features. It includes a thiophene ring, a spirocyclic structure, and a carboxamide group .

Synthesis Analysis

While the exact synthesis of this compound isn’t available, similar compounds have been synthesized through various methods. For instance, N-(thiophen-2-yl) nicotinamide derivatives were synthesized by splicing the nitrogen-containing heterocycle natural molecule nicotinic acid and the sulfur-containing heterocycle thiophene .Scientific Research Applications

Antiviral Applications

Spirocyclic derivatives, including those related to N-(thiophen-2-yl)-1-oxa-4-thia-8-azaspiro[4.5]decane-8-carboxamide, have demonstrated significant antiviral activities. A microwave-assisted synthesis approach facilitated the development of N-(1-thia-4-azaspiro[4.5]decan-4-yl)carboxamide compounds with potent inhibitory effects against influenza A and B viruses. The study found that certain derivatives act as fusion inhibitors, preventing the viral hemagglutinin from undergoing conformational changes necessary for viral entry into host cells (Göktaş et al., 2012). Further research into spirothiazolidinone derivatives showcased their inhibitory action against human coronaviruses, including HCoV-229E, and influenza A virus, demonstrating the scaffold's versatility for antiviral molecule development (Apaydın et al., 2020).

Anticancer Applications

Spirocyclic compounds have also shown promise in anticancer research. New derivatives were evaluated for their in vitro antituberculosis activity and against a panel of 55 human tumor cell lines. Certain compounds exhibited favorable cytotoxic effects on ovarian and renal cancer cell lines, highlighting the therapeutic potential of these structures (Güzel et al., 2006). Additionally, the synthesis of new classes of thia/oxa-azaspiro[3.4]octanes aimed at creating multifunctional modules for drug discovery shows the adaptability of spirocyclic scaffolds in generating structurally diverse compounds with potential anticancer activities (Li et al., 2013).

properties

IUPAC Name |

N-thiophen-2-yl-1-oxa-4-thia-8-azaspiro[4.5]decane-8-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O2S2/c15-11(13-10-2-1-8-17-10)14-5-3-12(4-6-14)16-7-9-18-12/h1-2,8H,3-7,9H2,(H,13,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSQZYMXPETVFDS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC12OCCS2)C(=O)NC3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Tert-butyl N-[2-[[(E)-4-(dimethylamino)but-2-enoyl]amino]-1-phenylethyl]-N-methylcarbamate](/img/structure/B2810475.png)

![6-(1,3-benzodioxol-5-yl)-2-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]pyridazin-3-one](/img/structure/B2810476.png)

![N-(2,4-dichlorophenyl)-2-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide](/img/structure/B2810477.png)

![5-((2,4-Dichlorophenyl)(4-ethylpiperazin-1-yl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2810480.png)

![N-[3-Oxo-3-[3-oxo-2-[2-(trifluoromethyl)phenyl]piperazin-1-yl]propyl]prop-2-enamide](/img/structure/B2810482.png)

![methyl 6-ethyl-2-(4-(N-methyl-N-phenylsulfamoyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2810484.png)

![ethyl 2-(4-cyanobenzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2810486.png)

![N-(6-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)thiophene-2-carboxamide](/img/structure/B2810489.png)

![N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]methanesulfonamide](/img/structure/B2810492.png)

![3-[[1-[(2-Chlorophenyl)methyl]piperidin-4-yl]methyl]-7-fluoroquinazolin-4-one](/img/structure/B2810494.png)

![N-(6,7-Dihydro-5H-cyclopenta[d]pyrimidin-2-ylmethyl)prop-2-enamide](/img/structure/B2810496.png)